molecular formula C17H14N6O3 B2473879 (E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634886-37-6

(E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2473879
CAS No.: 634886-37-6
M. Wt: 350.338
InChI Key: GJTWXTOCXLOGSN-YBFXNURJSA-N
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Description

The compound “(E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide” features a pyrazole-carbohydrazide core substituted with a 3-nitrophenyl group at position 3 and a pyridin-4-yl ethylidene moiety at the hydrazide position. Its molecular formula is C₁₈H₁₅N₅O₃, with a molecular weight of 349.35 g/mol .

Properties

CAS No.

634886-37-6

Molecular Formula

C17H14N6O3

Molecular Weight

350.338

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H14N6O3/c1-11(12-5-7-18-8-6-12)19-22-17(24)16-10-15(20-21-16)13-3-2-4-14(9-13)23(25)26/h2-10H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

GJTWXTOCXLOGSN-YBFXNURJSA-N

SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=NC=C3

solubility

not available

Origin of Product

United States

Biological Activity

(E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C17H14N6O3 and a molecular weight of 350.332 g/mol, exhibits various pharmacological properties that are under investigation for their therapeutic implications.

PropertyValue
Molecular FormulaC17H14N6O3
Molecular Weight350.332 g/mol
Density1.4 ± 0.1 g/cm³
LogP1.06

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the nitrophenyl group is significant for its activity, as it can enhance electron affinity and facilitate interactions with biological molecules.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In one study, derivatives similar to this compound were evaluated for their ability to inhibit the proliferation of T. cruzi epimastigotes, showing promising results with IC50 values indicating effective inhibition compared to standard treatments like Benznidazole (Bdz) .

Case Study: Antiparasitic Evaluation

  • Compound : this compound
  • Target : Trypanosoma cruzi
  • Evaluation Method : In vitro assays measuring IC50 values.
  • Results : Demonstrated comparable or superior activity to Bdz, with specific derivatives showing IC50 values around 2.4 mM.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines, including macrophages and cancer cells. The compound showed selective cytotoxicity, indicating a potential therapeutic window where it could effectively target diseased cells while sparing normal cells.

Cytotoxicity Data Table

Cell LineCC50 (µM)Comparison DrugReference CC50 (µM)
J774A.1 Macrophages7.0Benznidazole2.3
HT-29 (Colon Cancer)13Doxorubicin<10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole and nitrophenyl moieties significantly impact biological activity. For instance, substituents on the aromatic rings can enhance or diminish activity against specific targets.

Key Findings in SAR Analysis

  • Nitro Group Positioning : The meta-positioned nitro group enhances trypanocidal activity.
  • Pyridine Substitution : The pyridine ring contributes to improved binding affinity to biological targets.

Scientific Research Applications

Biological Applications

2.1 Antioxidant Activity

Research indicates that pyrazole derivatives, including (E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases such as cancer and neurodegenerative disorders .

2.2 Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. Pyrazole derivatives are often investigated for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

2.3 Anticancer Potential

Studies have highlighted the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The compound may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes under acidic or basic conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally analogous derivatives:

Compound Name Substituents (R1, R2) Molecular Weight Biological Activity Key Structural Features Reference
Target Compound R1=3-nitrophenyl, R2=pyridin-4-yl 349.35 Anticancer (inferred) Nitro group, pyridine ring
(E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (Compound 26) R1=4-chlorophenyl, R2=5-chloro-2-hydroxyphenyl Not specified A549 lung cancer cell inhibition (IC₅₀: 2.1 µM) Halogen substituents, tert-butyl group
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide R1=4-chlorophenyl, R2=thiophen-2-yl Not specified Antibacterial (vs. Streptomycin) Thiophene ring, halogen substituent
N′-[(E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide R1=3-nitrophenyl, R2=phenyl 349.35 Not specified Phenyl instead of pyridin-4-yl
(E)-N-(pyridin-4-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide R1=thiophen-2-yl, R2=pyridin-4-yl 297.33 Antibacterial (implied) Thiophene ring, pyridine

Key Observations

Bioactivity Trends :

  • Halogenated derivatives (e.g., 4-chlorophenyl in Compound 26 ) exhibit potent anticancer activity, likely due to enhanced lipophilicity and membrane penetration. However, the target compound’s nitro group may compensate by facilitating DNA intercalation or enzyme inhibition .
  • Thiophene-containing analogs (e.g., ) show antibacterial efficacy, suggesting that heteroaromatic rings (pyridine/thiophene) influence target selectivity. The target compound’s pyridine moiety may similarly enhance interactions with bacterial enzymes or nucleic acids .

Substituent Effects: Nitro vs. However, halogenated compounds in demonstrated superior activity, implying that lipophilicity may dominate over electronic effects in certain contexts. Pyridine vs. Thiophene: Pyridine improves aqueous solubility compared to thiophene, which could enhance bioavailability. For instance, the pyridin-4-yl group in the target compound may facilitate hydrogen bonding in biological systems .

Synthetic and Computational Insights: Synthesis typically involves refluxing hydrazides with aldehydes in ethanol, as seen in . The target compound’s yield and purity could be comparable to derivatives like A1H7 (65% yield, 98.5% purity) . Computational studies (e.g., AutoDock Vina ) predict binding modes for similar compounds, suggesting the nitro and pyridine groups in the target may anchor to hydrophobic pockets or catalytic sites in enzymes like topoisomerase II .

Q & A

Q. What are the optimal synthetic routes for (E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : The synthesis involves a multi-step process:

Pyrazole Core Formation : React β-ketoesters or diketones with hydrazine under acidic/basic conditions to form the pyrazole ring .

Nitrophenyl Substitution : Introduce the 3-nitrophenyl group via nucleophilic aromatic substitution or Suzuki coupling, optimized with Pd catalysts .

Hydrazone Linkage : Condense the pyrazole carbohydrazide intermediate with 1-(pyridin-4-yl)ethanone under reflux in ethanol, using glacial acetic acid as a catalyst .
Critical Parameters : Temperature (70–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for hydrazide:ketone) to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydrazone geometry (E/Z isomerism) and pyridinyl/pyrazole proton environments .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3200–3300 cm1^{-1} (N-H stretch) validate the carbohydrazide group .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass (±2 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks; SHELXL refines twinning or disorder in crystals .

Q. How can researchers assess the in vitro biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric kits (e.g., Factor Xa or kinase assays) at varying concentrations (1–100 µM) to determine IC50_{50} values .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the pyridinyl (e.g., 4-pyridinyl vs. 3-pyridinyl) or nitrophenyl (e.g., 3-nitro vs. 4-nitro) groups to assess electronic effects .
  • Bioactivity Correlation : Compare IC50_{50} values across analogs using regression analysis (e.g., Hammett plots for nitro substituents) .
  • Computational SAR : Combine molecular docking (AutoDock Vina) and DFT calculations to predict binding affinities and charge transfer .

Q. Example SAR Table :

Substituent (R)Biological Activity (IC50_{50}, µM)Key Interaction
3-Nitrophenyl0.45 (Factor Xa)H-bond with Ser195
4-Methoxyphenyl>10 (Inactive)Poor hydrophobic fit

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., Factor Xa PDB: 1FJS). Optimize scoring functions for hydration effects .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess complex stability and identify key residues (e.g., Tyr228 in Factor Xa) .
  • Quantum Mechanics : Calculate electrostatic potential maps (DFT/B3LYP) to highlight nucleophilic/electrophilic regions .

Q. How to resolve crystallographic challenges in structural refinement?

  • Methodological Answer :
  • Disordered Moieties : Use SHELXL’s PART and AFIX commands to model split positions for flexible pyridinyl groups .
  • Twinning : Apply TWIN/BASF instructions for non-merohedral twinning; validate with Rint_{int} < 5% .
  • Hydrogen Bonding : Refine anisotropic displacement parameters (ADPs) for H-atoms involved in N-H···O interactions .

Q. How to address contradictions in biological data across studies?

  • Methodological Answer :
  • Assay Variability : Normalize data using positive controls (e.g., Rivaroxaban for Factor Xa) and replicate experiments (n ≥ 3) .
  • Orthogonal Validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show discrepancies .
  • Meta-Analysis : Pool data from PubChem/ChemSpider, excluding outliers via Grubbs’ test (α = 0.05) .

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